2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide
Description
Molecular Formula: C₁₂H₁₆ClNO₃ Structural Features:
- A chloroacetamide backbone (-NH-C(=O)-CH₂Cl).
- A 1-(2,5-dimethoxyphenyl)ethyl substituent, providing steric bulk and lipophilicity.
Properties
IUPAC Name |
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-8(14-12(15)7-13)10-6-9(16-2)4-5-11(10)17-3/h4-6,8H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGIQORERUZKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide typically involves the reaction of 2,5-dimethoxyphenethylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines.
Scientific Research Applications
2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression .
Comparison with Similar Compounds
Key Properties :
- SMILES : CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CCl
- InChIKey : KJGIQORERUZKTM-UHFFFAOYSA-N
Synthesis: Produced via acylation of 1-(2′,5′-dimethoxyphenyl)-2-aminoethanone with haloacetyl chloride in acetone-water .
Comparison with Structurally Similar Compounds
Pharmaceutical Analogs: Midodrine
Chemical Name: 2-Amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide Structural Differences:
- Replaces the chloroethyl group with a hydroxyethyl moiety.
- Contains an additional amino group (-NH₂) on the acetamide chain .
Pharmacological Impact :
Key Data :
Agrochemical Chloroacetamides
Examples :
Structural Comparisons :
- Common Features : Chloroacetamide core.
- Differences: Alachlor/Pretilachlor: Bulky diethylphenyl groups and ether substituents enhance soil persistence and target specificity.
Key Data :
| Compound | Substituents | Application | LogP (Predicted) |
|---|---|---|---|
| This compound | 2,5-Dimethoxyphenyl-ethyl | Intermediate/Research | ~2.5 |
| Alachlor | 2,6-Diethylphenyl, methoxymethyl | Herbicide | 3.1 |
Key Data :
| Property | This compound | 2e | Dichlorophenyl-Pyrazol Derivative |
|---|---|---|---|
| Melting Point | Not reported | Not reported | 473–475 K |
| Hydrogen Bonding | Limited (methoxy O only) | Absent | Extensive (N–H⋯O) |
Metabolites and Transformation Products (TPs)
Example : 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-hydroxypropan-2-yl)acetamide (S-metolachlor TP) .
- Structural Similarity : Chloroacetamide core with alkylphenyl substituents.
- Functional Differences : Hydroxypropan-2-yl group increases polarity, enhancing environmental mobility compared to the main compound’s dimethoxyphenyl group .
Biological Activity
2-Chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a chloro group and a 2,5-dimethoxyphenyl moiety, which contribute to its lipophilicity and biological interactions. The structural formula can be represented as follows:
Research indicates that this compound exhibits its biological activity primarily through modulation of specific enzyme pathways. It has been shown to act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication. This inhibition can lead to antiproliferative effects in various cancer cell lines .
Antiparasitic Activity
In studies evaluating the compound's efficacy against Plasmodium falciparum, the causative agent of malaria, it demonstrated significant potency. The half-maximal effective concentration (EC50) values for various analogs were reported, highlighting the compound's potential as an antiparasitic agent. For instance:
| Compound | EC50 (μM) | Cell Line |
|---|---|---|
| This compound | 0.010 | P. falciparum |
| Reference Compound | 0.019 | P. falciparum |
These results suggest that modifications to the molecular structure can enhance activity against resistant strains of the parasite .
In Vitro Studies
A series of in vitro assays were conducted to assess cytotoxicity and selectivity towards cancerous versus normal cells. The compound exhibited low cytotoxicity against human liver HepG2 cells (EC50 > 40 μM), indicating a favorable therapeutic window for further development .
In Vivo Studies
In vivo studies involving murine models have shown promising results regarding the pharmacokinetics and bioavailability of this compound. The compound was administered orally, demonstrating effective absorption and distribution, which supports its potential as an oral therapeutic agent .
Therapeutic Potential
Given its biological activity, this compound could be explored for various therapeutic applications:
- Anticancer Therapy : Due to its DHFR inhibitory action, it may serve as a lead compound for developing anticancer drugs.
- Antiparasitic Treatment : Its effectiveness against P. falciparum positions it as a candidate for malaria treatment.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]acetamide, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves reacting 1-(2,5-dimethoxyphenyl)ethylamine with chloroacetyl chloride under controlled conditions. A base (e.g., NaOH) neutralizes HCl byproducts. Key parameters include maintaining low temperatures (0–5°C) to manage exothermic reactions and using anhydrous solvents to prevent hydrolysis .
- Purification : Recrystallization from ethanol or chromatography (silica gel, toluene/EtOAc) improves purity. Yields can reach ~66% under optimized conditions, as seen in analogous acetamide syntheses .
Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?
- IR Spectroscopy : Look for C=O stretch at ~1649 cm⁻¹ (amide I band) and N-H bend at ~3292 cm⁻¹. The chloroacetamide group shows C-Cl stretches near 600–800 cm⁻¹ .
- NMR : In H NMR, the ethyl group protons (CHCl) resonate at δ 3.8–4.2 ppm, while the methoxy groups (2,5-OCH) appear as singlets at δ ~3.7 ppm. Aromatic protons from the dimethoxyphenyl ring split into distinct patterns due to substitution .
Advanced Research Questions
Q. How does the substitution pattern (2,5-dimethoxy groups) influence the compound’s reactivity and interaction with biological targets?
- Electronic Effects : The methoxy groups act as electron-donating substituents, enhancing the aromatic ring’s electron density. This can stabilize charge-transfer interactions in biological systems, such as binding to enzymes or receptors .
- Steric Considerations : The ethyl linker and 2,5-substitution may restrict rotational freedom, favoring specific conformations during target engagement. Computational docking studies (e.g., AutoDock Vina) can model these interactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Variability : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) using controls like midodrine derivatives (structurally related vasoactive agents) .
- Data Validation : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays). Discrepancies in antiarrhythmic activity (e.g., in vitro vs. in vivo models) may arise from pharmacokinetic differences .
Q. What computational approaches predict the binding affinity of this compound with potential protein targets?
- Molecular Docking : Use tools like Schrödinger’s Glide to simulate interactions with homology-modeled receptors (e.g., adrenergic or serotonin receptors). Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic contacts with the dimethoxyphenyl group .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptor/donor counts. Validate with experimental IC values from analogous compounds .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (R ~0.5 in toluene/EtOAc 3:2) and adjust stoichiometry if intermediates like 1-(2,5-dimethoxyphenyl)ethylamine are impure .
- Data Reproducibility : Report detailed reaction conditions (solvent purity, temperature gradients) and spectral acquisition parameters (NMR solvent, IR resolution) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
